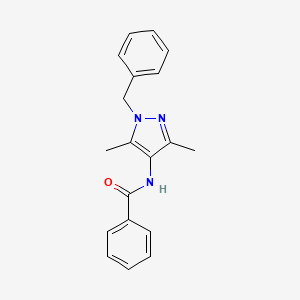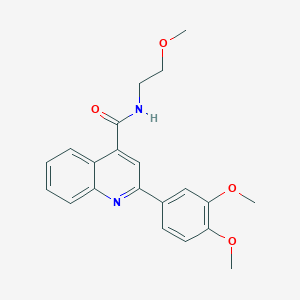
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzamide moiety attached to a pyrazole ring, which is further substituted with benzyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyl-substituted pyrazole.
Amidation: The final step involves the reaction of the benzyl-substituted pyrazole with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Explored for its potential as an antileishmanial and antimalarial agent.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to affect the mTORC1 pathway, which is involved in cell growth and autophagy . The compound may also interact with other cellular proteins and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-ylurea
Comparison:
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which may result in different biological activities and chemical properties.
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-ylurea: This compound contains a cyclopentenylurea moiety, which can influence its reactivity and potential applications .
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide stands out due to its unique combination of a benzamide and pyrazole ring, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O/c1-14-18(20-19(23)17-11-7-4-8-12-17)15(2)22(21-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,20,23) |
InChI Key |
TUGJPBSNPZWSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11117621.png)

![N'~1~-[(6-Chloro-1,3-benzodioxol-5-YL)methylene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11117654.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11117657.png)
![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117665.png)
![3-allyl-2-{[3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-yliden]methyl}-5-{(E)-2-[1-ethyl-4(1H)-quinolinyliden]ethylidene}-4-oxo-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11117672.png)

![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone](/img/structure/B11117687.png)
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11117710.png)
![4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid](/img/structure/B11117711.png)

![N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11117723.png)
